5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol
Description
5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol is a stilbenoid derivative characterized by a central benzene-1,2,3-triol core (three hydroxyl groups at positions 1, 2, and 3) with a 3,4-dihydroxyphenyl group attached via an ethenyl bridge at position 4. This compound’s structural uniqueness lies in its high degree of hydroxylation, which distinguishes it from simpler stilbenes like resveratrol.
Properties
CAS No. |
637776-81-9 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-[2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O5/c15-10-4-3-8(5-11(10)16)1-2-9-6-12(17)14(19)13(18)7-9/h1-7,15-19H |
InChI Key |
NHDCJIRSEKZXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C(=C2)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of (E)-2-(3’,4’-dihydroxyphenyl)ethenylbenzene as a precursor, which undergoes further chemical transformations to introduce additional hydroxyl groups . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation due to its phenolic hydroxyl groups, which act as electron donors. The reaction produces quinone derivatives, a common pathway for polyphenolic systems.
Mechanism :
-
Two adjacent hydroxyl groups on the benzene rings lose protons and electrons, forming semiquinone radicals.
-
Further oxidation leads to fully conjugated quinone structures.
| Reaction Type | Product | Oxidizing Agents* | Conditions |
|---|---|---|---|
| Oxidation | Ortho-quinone derivatives | Not explicitly specified | Aqueous/organic media, ambient to elevated temperatures |
*Specific oxidizing agents are not detailed in available literature, but typical reagents for phenolic oxidation include Fe³⁺ salts, hydrogen peroxide, or enzymatic systems (e.g., polyphenol oxidases).
Electrophilic Substitution
The aromatic rings are susceptible to electrophilic substitution due to electron-rich environments from hydroxyl groups.
Potential Reactions :
-
Sulfonation : Introduction of sulfonic acid groups at ortho/para positions.
-
Nitration : Formation of nitro derivatives under acidic conditions.
-
Halogenation : Bromination or iodination at activated positions.
No experimental data for these reactions is available in the provided sources, but they are structurally plausible .
Chelation with Metal Ions
The compound’s hydroxyl groups enable coordination with transition metals, forming stable complexes.
Key Features :
-
Selectivity : Preferential binding to Fe³⁺, Cu²⁺, and Al³⁺ due to multiple adjacent hydroxyl groups.
-
Applications : Potential use in metal sequestration or catalytic systems.
Photochemical Reactions
The conjugated ethenyl bridge suggests possible photoisomerization or [2+2] cycloaddition under UV light, though no direct evidence is cited in available literature .
Biochemical Interactions
While not classical chemical reactions, the compound interacts with biological systems via:
-
Hydrogen bonding : With proteins or nucleic acids.
-
Antioxidant activity : Neutralizing free radicals through electron transfer.
Limitations in Available Data
Current research gaps include:
-
Detailed kinetic parameters for oxidation.
-
Specific conditions for electrophilic substitutions.
-
Characterization of photochemical products.
Experimental validation is required to confirm these proposed pathways .
Scientific Research Applications
Biological Activities
Piceatannol exhibits several biological activities that have been investigated through various studies. Key applications include:
Antioxidant Properties
Piceatannol is recognized for its antioxidant capabilities, which help in neutralizing free radicals in the body. This property is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular diseases .
Anti-inflammatory Effects
Research indicates that Piceatannol can inhibit inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in various cell types, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Anti-cancer Potential
Several studies have demonstrated that Piceatannol exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has been particularly effective against breast cancer cells and leukemia cells by inhibiting cell proliferation and promoting apoptosis .
Cardiovascular Health
Piceatannol has been studied for its role in improving cardiovascular health. It may help lower blood pressure and improve endothelial function by enhancing nitric oxide production .
Neuroprotective Effects
Emerging research suggests that Piceatannol may protect against neurodegenerative diseases by reducing neuroinflammation and oxidative stress in neuronal cells . This could have implications for conditions such as Alzheimer's disease.
Industrial Applications
Beyond its health benefits, Piceatannol has potential applications in various industries:
Nutraceuticals
Due to its health-promoting properties, Piceatannol is being explored as an ingredient in dietary supplements aimed at improving overall health and preventing chronic diseases.
Cosmetics
The antioxidant and anti-inflammatory properties of Piceatannol make it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging .
Case Studies
Mechanism of Action
The mechanism of action of 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to scavenge free radicals, contributing to its antioxidant properties. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest analogs include resveratrol, oxyresveratrol, and piceatannol, which share a stilbene backbone but differ in hydroxylation patterns (Table 1).
Table 1: Structural Comparison of Key Stilbenoids
Key Observations:
Hydroxylation and Bioactivity: The target compound’s benzene-1,2,3-triol core provides three adjacent hydroxyl groups, which may enhance radical scavenging compared to resveratrol’s 1,3-diol arrangement . highlights that triol-containing derivatives (e.g., 5b in benzimidazole analogs) exhibit superior antioxidant and antimicrobial activities due to increased hydrogen-donating capacity . The 3,4-dihydroxyphenyl substituent introduces ortho-dihydroxy groups, a feature shared with catechol-containing compounds known for metal chelation and enzyme inhibition. This contrasts with oxyresveratrol’s 3,5-dihydroxyphenyl group, which has meta-hydroxylation .
However, this may be offset by its enhanced water solubility, favoring applications in cosmetics or topical formulations .
Synthetic Feasibility :
- Resveratrol and oxyresveratrol are commercially available as reference standards for pharmacological and food research . The target compound’s synthesis would likely follow similar pathways (e.g., Heck coupling), but its stability under storage requires further study due to increased oxidative sensitivity from additional hydroxyl groups .
Research Findings and Gaps
- Antioxidant Potential: Triol-core derivatives in demonstrated 2–3× higher DPPH radical scavenging activity than diol-core analogs, suggesting the target compound could outperform resveratrol .
- Antimicrobial Activity : Oxyresveratrol’s 3,5-dihydroxyphenyl group confers broad-spectrum antimicrobial effects . The target compound’s 3,4-dihydroxyphenyl substituent may target Gram-positive bacteria more selectively due to structural similarities to catechol-based antibiotics.
- Unstudied Areas: No direct data on the target compound’s cytotoxicity, metabolic pathways, or in vivo efficacy exists in the provided evidence. Comparative studies with piceatannol (a 4-hydroxylated analog) are warranted.
Biological Activity
5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol, also known as a phenolic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in health and medicine.
Chemical Structure and Properties
- Molecular Formula : C14H12O4
- CAS Number : 10083-24-6
- Molecular Weight : 244.24 g/mol
The structure features multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of the dihydroxyphenyl group is particularly significant for its antioxidant properties.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant capabilities. 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol exhibits strong free radical scavenging activity due to the presence of hydroxyl groups. The antioxidant activity can be quantitatively assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The mechanisms of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in managing inflammatory diseases.
Case Studies
-
Study on Antioxidant Properties :
A study conducted by researchers at MDPI evaluated the antioxidant capacity of various phenolic compounds including 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound. -
Antimicrobial Efficacy :
A comparative study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several phenolic compounds against clinical isolates of MRSA. The study found that 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol had comparable activity to standard antibiotics like vancomycin at certain concentrations.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
- Antimicrobial Mechanism : Phenolic compounds disrupt microbial cell wall integrity and inhibit enzymatic functions essential for microbial survival.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces cytokine production.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound’s synthesis typically involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura coupling) to form the ethenyl bridge between the triol and dihydroxyphenyl moieties. For example, resveratrol analogs are synthesized via palladium-catalyzed coupling of protected hydroxyaryl halides with styrene derivatives . Optimization includes:
- Protecting Groups : Use acetyl or benzyl groups to prevent hydroxyl oxidation during synthesis.
- Catalyst Systems : Pd(PPh₃)₄ with CuI as a co-catalyst in DMF at 80–100°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
- Yield Considerations : Yields for similar polyphenolic compounds range from 60–90% depending on steric hindrance and protecting group stability .
Q. How can the positions of hydroxyl groups and the ethenyl linkage be confirmed structurally?
- Methodological Answer : Use a combination of:
- 2D NMR : COSY and HMBC to correlate hydroxyl protons with adjacent carbons and confirm substitution patterns.
- IR Spectroscopy : Bands at 3200–3500 cm⁻¹ for phenolic -OH and 1600–1650 cm⁻¹ for conjugated ethenyl groups .
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, though crystallization may require derivatization (e.g., acetylation) .
Q. What standard assays are used to evaluate the antioxidant activity of this compound?
- Methodological Answer :
- DPPH Assay : Measure radical scavenging activity at 517 nm (IC₅₀ values compared to ascorbic acid) .
- FRAP Assay : Quantify reduction of Fe³+-TPTZ complex to Fe²+ at 593 nm.
- Cell-Based Assays : ROS inhibition in H₂O₂-stressed mammalian cells (e.g., HepG2) using fluorescence probes like DCFH-DA .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify biphasic effects.
- Redox Environment Control : Use chelators (e.g., EDTA) to assess metal ion-mediated pro-oxidant activity.
- Omics Integration : Transcriptomics (RNA-seq) or metabolomics (LC-MS) to map pathways affected under varying conditions .
Q. What strategies are effective for improving the compound’s stability in aqueous solutions during pharmacological studies?
- Methodological Answer :
- pH Optimization : Stabilize in buffered solutions (pH 5–6) to minimize autoxidation.
- Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM Trolox in storage buffers.
- Lyophilization : Freeze-dry with cryoprotectants (e.g., trehalose) for long-term stability .
Q. How can the compound’s interaction with cellular receptors (e.g., Nrf2/ARE pathway) be mechanistically validated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
